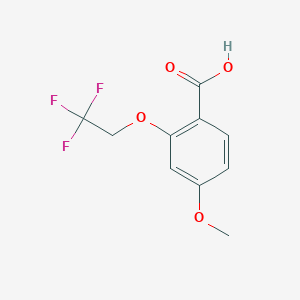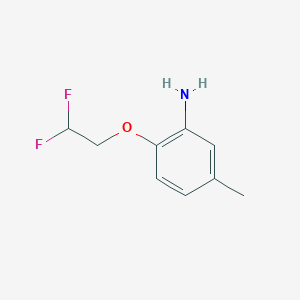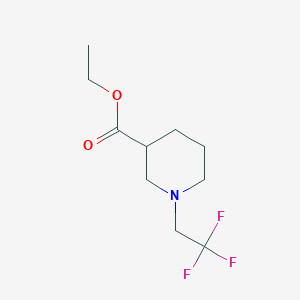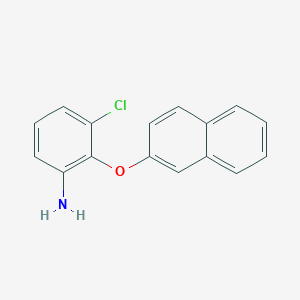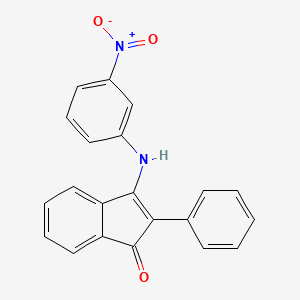
4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid
Übersicht
Beschreibung
“tert-Butyl 1-indolecarboxylate” is also known as “1- (tert-Butoxycarbonyl)indole”, “1-Indolecarboxylic acid tert-butyl ester”, “N-tert-Butoxycarbonylindole”, and “N-Butyloxycarbonylindole”. It has an empirical formula of C13H15NO2 and a molecular weight of 217.26 .
Molecular Structure Analysis
The SMILES string for “tert-Butyl 1-indolecarboxylate” isCC(C)(C)OC(=O)n1ccc2ccccc12 . This provides a simplified linear representation of the compound’s structure. Chemical Reactions Analysis
“tert-Butyl 1-indolecarboxylate” has been used as a reactant in the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G (evaluated as GSK-3β inhibitors), and inhibitors of the Yersinia pestis salicylate adenylation domain YbtE . It has also been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .Physical And Chemical Properties Analysis
“tert-Butyl 1-indolecarboxylate” has a refractive index of 1.543 (lit.), a boiling point of 201 °C (lit.), and a density of 1.07 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Bioactive Analogs : Synthesis of bioactive analogs, including 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione, derived from a similar compound, showed significant antitumor activity against various cell lines (Maftei et al., 2013).
- Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in complex organic syntheses (Morokuma et al., 2008).
Antimicrobial and Larvicidal Activities
- Triazinone Derivatives : Synthesis of novel triazinone derivatives using related compounds showed antimicrobial properties and mosquito larvicidal activity, highlighting its potential in pest control and infection management (Kumara et al., 2015).
- Thiazole Derivatives : The synthesis of 2-substituted arylamino-4-(2-naphthyl)-thiazol-5-yl-acetic acids and related pyridazinones, derived from similar compounds, exhibited moderate antimicrobial activity, suggesting potential in developing new antimicrobial agents (Verma et al., 2003).
Molecular Docking and Structural Analysis
- Vibrational and Structural Studies : A comparative study on similar butanoic acid derivatives provided insights into their molecular structure, electronic properties, and potential as nonlinear optical materials, which can be crucial in material science (Vanasundari et al., 2018).
Synthetic Applications
- Intermediate Synthesis : It's used in the synthesis of important intermediates like methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, showcasing its importance in the synthesis of complex molecules (Zhang Xingxian, 2012).
Medicinal Chemistry
- Pharmacological Profile Analysis : Studies on compounds like 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric Acid (related to the query compound) help in understanding their pharmacological profiles, providing insights for drug development (Bulej et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-23(2,3)16-11-9-15(10-12-16)21(25)13-18(22(26)27)19-14-24(4)20-8-6-5-7-17(19)20/h5-12,14,18H,13H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZAHINMGGOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




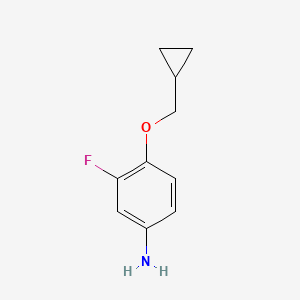
![[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine](/img/structure/B3169451.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169457.png)
![1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169458.png)
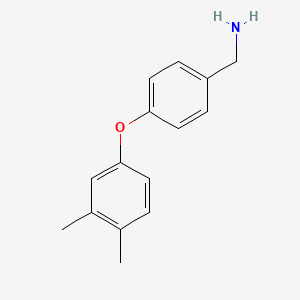
![2-Mercapto-7-methyl-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3169474.png)
![5,7-Bis(difluoromethyl)-3-nitropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3169477.png)
